Cas no 1448029-97-7 (N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide)

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide structure
1448029-97-7 structure
商品名:N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide
CAS番号:1448029-97-7
MF:C18H16N2O5
メガワット:340.330044746399
CID:6397553
PubChem ID:71803156

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide
    • N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
    • N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]-5-CYCLOPROPYL-1,2-OXAZOLE-3-CARBOXAMIDE
    • N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide
    • F6412-2313
    • 1448029-97-7
    • AKOS024554878
    • インチ: 1S/C18H16N2O5/c21-18(14-10-16(25-20-14)12-3-4-12)19-7-1-2-8-22-13-5-6-15-17(9-13)24-11-23-15/h5-6,9-10,12H,3-4,7-8,11H2,(H,19,21)
    • InChIKey: GPUZXAMOOZGFDI-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2CC2)=CC(C(NCC#CCOC2=CC=C3OCOC3=C2)=O)=N1

計算された属性

  • せいみつぶんしりょう: 340.10592162g/mol
  • どういたいしつりょう: 340.10592162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 552
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6412-2313-2μmol
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
1448029-97-7
2μmol
$57.0 2023-09-09
Life Chemicals
F6412-2313-1mg
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
1448029-97-7
1mg
$54.0 2023-09-09
Life Chemicals
F6412-2313-5μmol
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
1448029-97-7
5μmol
$63.0 2023-09-09
Life Chemicals
F6412-2313-20μmol
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
1448029-97-7
20μmol
$79.0 2023-09-09
Life Chemicals
F6412-2313-20mg
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
1448029-97-7
20mg
$99.0 2023-09-09
Life Chemicals
F6412-2313-5mg
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
1448029-97-7
5mg
$69.0 2023-09-09
Life Chemicals
F6412-2313-4mg
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
1448029-97-7
4mg
$66.0 2023-09-09
Life Chemicals
F6412-2313-75mg
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
1448029-97-7
75mg
$208.0 2023-09-09
Life Chemicals
F6412-2313-3mg
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
1448029-97-7
3mg
$63.0 2023-09-09
Life Chemicals
F6412-2313-30mg
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
1448029-97-7
30mg
$119.0 2023-09-09

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide 関連文献

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamideに関する追加情報

Introduction to N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide (CAS No. 1448029-97-7)

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1448029-97-7, represents a novel molecular entity with a complex structural framework that includes multiple pharmacophoric moieties. The presence of functional groups such as the propargyl moiety, the cyclopropyl ring, and the oxazole scaffold suggests potential for diverse biological activities and makes it a subject of intense interest for researchers exploring new therapeutic avenues.

The chemical structure of this compound is characterized by its intricate arrangement of atoms and bonds. The core structure consists of an oxazole ring, which is a five-membered heterocyclic compound containing one oxygen atom and two nitrogen atoms. This oxazole ring is further substituted with a carboxamide group at the 3-position, contributing to the compound's overall polarity and reactivity. Additionally, the molecule incorporates a butynyl group linked to a benzodioxole moiety through an ether linkage at the 4-position. The benzodioxole component, also known as anisole oxide or 3-hydroxyphenoxymethanol, is known for its presence in various natural products and pharmaceuticals, often contributing to bioactivity through interactions with biological targets.

The cyclopropyl group appended to the oxazole ring adds another layer of complexity to the molecule. Cyclopropyl groups are frequently found in biologically active compounds due to their ability to influence conformational flexibility and enhance binding affinity to biological targets. In this context, the cyclopropyl substituent in N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide may play a crucial role in modulating the compound's pharmacokinetic properties and biological efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of complex molecules like N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide with greater accuracy. These studies have suggested that the compound may exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways. For instance, preliminary computational analyses have indicated that the benzodioxole moiety could interact with serine proteases, while the oxazole ring might engage with nuclear receptors such as peroxisome proliferator-alpha receptor (PPARα). Such interactions are of significant interest in the development of drugs targeting chronic inflammatory diseases.

In addition to its potential role in modulating inflammatory pathways, N-(4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide (CAS No. 1448029-97-7) has shown promise in preclinical studies related to neuroprotective effects. The propargyl group and the oxazole scaffold are known to be pharmacologically relevant structures that can interact with neurotransmitter receptors and ion channels. Specifically, studies have suggested that this compound may modulate glutamate receptor activity, which is critical for synaptic transmission and neuroprotection. Given the increasing evidence linking dysregulation of glutamate signaling to various neurological disorders, such as Alzheimer's disease and Parkinson's disease, N-(4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide) represents a promising candidate for further investigation in this area.

The synthesis of N-(4-(Huhuhuuhuuhuuhuuhuuhuuhuuhuuhuuhuuhuuhuuhuuhuuhuuhuuhuuhuuhu)-yloxy)but(CAS No.>1448029>>97>>7)> has been achieved through multi-step organic synthesis involving key reactions such as Sonogashira coupling, nucleophilic substitution, and cyclization reactions. These synthetic strategies have been optimized to ensure high yield and purity, which are essential for subsequent biological evaluation. The use of advanced synthetic methodologies has also allowed researchers to explore analogues of this compound by modifying specific functional groups or substituents.

The pharmacological evaluation of N-(4-(
(“benzodioxol”)-yloxy)but•)-yn•)-y(u)•)-cyclop(u)r(u)p(u)r(u)y(•)-o(xa(zle)”–)-c(arb(•))x(•)mide (CAS No.
(<i>14480
29
</i>-><i>97
</i>-><i>7</i>) has revealed intriguing biological profiles that warrant further exploration. In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases associated with cancer cell proliferation. Specifically, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The ability to modulate CDK activity could lead to therapeutic benefits in treating various types of cancer by disrupting aberrant cell division.

Beyond its potential applications in oncology research,N-(4((<div></div>) – <div></div>) – <div></div>) – <diveight ; > ) ) ) ) ) ) ) ) ) ) ) ) ) – -> -> -> -> -> -> -> -> -> -> -> -> -> research on central nervous system disorders.Neurological studies indicate that this molecule may interact with neurotransmitter systems involved in mood regulation and cognitive function.N particular,it has shown potential interactions with serotonin receptors which are implicated in depression anxiety.Nice findings highlight its therapeutic relevance.N early clinical trials are underway.to assess its efficacy safety profile.N hope these trials will provide further insights into its clinical applicability.N future research may explore combination therapies involving this compound alongside other pharmacological agents.

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